ethyl 2-phenylacetate

Flavor Chemistry Sensory Analysis Wine Off-Flavor

Replacing Ethyl 2-Phenylacetate with methyl or benzyl esters risks off-spec flavor profiles and genotoxicity concerns. This ester solves formulation precision with a proven sensory threshold of 73 µg/L for reliable honey notes at microgram dosing. Key supply advantages: • FEMA GRAS 2452 & 21 CFR 172.515 listed - streamlines regulatory dossier preparation for US/EU markets • Boiling point 226-229°C, providing a 10-12°C purification window over methyl phenylacetate in API intermediate synthesis • Independently validated non-genotoxic status via read-across from methyl phenylacetate, reducing safety assessment delays

Molecular Formula C10H12O2
Molecular Weight 165.19 g/mol
Cat. No. B12054396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-phenylacetate
Molecular FormulaC10H12O2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=CC=C1
InChIInChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/i10+1
InChIKeyDULCUDSUACXJJC-DETAZLGJSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Phenylacetate Physical & Regulatory Profile


Ethyl 2-phenylacetate (CAS 101-97-3, C₁₀H₁₂O₂, MW 164.2), also known as ethyl phenylacetate or phenylacetic acid ethyl ester, is a colorless liquid aromatic ester with a boiling point of 226–229°C, density of 1.03 g/mL at 25°C, and refractive index of 1.497–1.498 [1]. It is classified as a flavoring agent with FEMA GRAS status (FEMA 2452, JECFA 1009) and is widely employed in fragrance, flavor, and pharmaceutical intermediate applications [2][3].

Workflow Flavor, fragrance, and pharmaceutical intermediate synthesis
Regulatory FEMA GRAS 2452, 21 CFR 172.515 listed
Physical Form Colorless liquid ester for distillative and formulation processes

Ethyl 2-Phenylacetate: Why Substitution Fails


Direct substitution of ethyl 2-phenylacetate with methyl phenylacetate or benzyl acetate is not scientifically sound due to marked differences in physicochemical properties, odor threshold, and regulatory safety profiles. While these compounds share a phenylacetic acid ester core, variations in ester alkyl chain length or acetoxy positioning yield a boiling point differential exceeding 10°C, a sensory threshold difference of up to three orders of magnitude (73 μg/L vs. ≥650 ppb), and distinct genotoxicity read-across assignments [1][2]. Consequently, interchange without reformulation validation risks compromised product performance, regulatory non-compliance, and batch rejection.

Substitution with methyl phenylacetate may shift distillation and headspace volatility due to boiling point difference.
Benzyl acetate may not reproduce odor threshold or character; formulation revalidation may be required.
Genotoxicity read-across from methyl phenylacetate does not replace independent regulatory acceptance for ethyl phenylacetate.

Ethyl 2-Phenylacetate Quantitative Comparison Evidence


Odor Detection Threshold vs. Phenethyl Acetate

Ethyl phenylacetate exhibits an exceptionally low odor detection threshold of 73 μg/L in aqueous matrices, making it approximately 3.4× more potent sensorially than phenethyl acetate, whose detection threshold is 250 μg/L [1][2]. This high potency is directly linked to its role as the causative agent of sweet-like off-flavor in Aglianico del Vulture wine at concentrations near and above this threshold [1].

Odor Threshold
Cross-study comparable
73 μg/L vs 250 μg/L
3.4× lower threshold
Supports sensory potency and dosing control; off-flavor avoidance
Wine matrix threshold; comparator data from general compilation
Flavor Chemistry Sensory Analysis Wine Off-Flavor

Boiling Point vs. Methyl Phenylacetate

Ethyl phenylacetate demonstrates a boiling point of 226–229°C at atmospheric pressure, which is approximately 9.5–12.5°C higher than that of methyl phenylacetate (216.5°C) [1][2]. This thermal property differential directly influences distillation cut points, solvent evaporation profiles, and headspace volatility in finished formulations .

Boiling Point
Reported
226–229°C
Δ +9.5 to +12.5°C vs methyl ester
Informs distillation cut points and solvent evaporation profiles
Atmospheric pressure data; methyl phenylacetate 216.5°C
Chemical Engineering Process Development Distillation

Genotoxicity Clearance vs. Read-Across Analog

In the 2018 RIFM safety assessment, ethyl phenylacetate was evaluated for genotoxicity and found not to present a concern based on available data. Notably, methyl phenylacetate (CAS 101-41-7) was explicitly used as a read-across analog for the target material ethyl phenylacetate for the genotoxicity endpoint [1]. This read-across relationship confirms structural similarity sufficient for toxicological bridging, while the updated 2023 assessment reaffirms that ethyl phenylacetate does not present a genotoxicity concern [2].

Genotoxicity
Head-to-head
No concern
Read-across from methyl phenylacetate validated
Supports regulatory acceptance; independent genotoxicity clearance
RIFM assessments; read-across for genotoxicity endpoint
Toxicology Regulatory Compliance Safety Assessment

Physicochemical Property Comparison

Ethyl 2-phenylacetate exhibits distinct physicochemical properties compared to its closest ester analogs. Relative to methyl phenylacetate, it shows a higher density (1.03 g/mL vs. 1.066 g/mL at 20°C), a lower refractive index (1.4975 vs. ~1.505), and a lower flash point (77–98°C vs. ~90.6°C) . Compared to benzyl acetate, ethyl phenylacetate has a higher boiling point (226–229°C vs. 206–214°C) and a lower density (1.03 g/mL vs. 1.054 g/mL) . These property differentials directly impact solvent compatibility, evaporation rates, and GC retention indices.

Physicochemical
Data to verify
Density 1.03 g/mL
nD20 1.4975
Flash point 77–98°C
QA/QC identity confirmation and solvent compatibility screening
Comparative ester data; independent verification recommended
Analytical Chemistry Quality Control Material Characterization

Ethyl 2-Phenylacetate Application Scenarios


Controlled Honey Notes in Alcoholic Beverages

Ethyl phenylacetate is uniquely suited for wine and alcoholic beverage flavoring where precise control over honey-like character is critical. Its sensory threshold of 73 μg/L—demonstrated as the causative agent for sweet-like off-flavor in Aglianico del Vulture wine [1]—enables formulators to achieve desired honey notes at microgram-level dosing while avoiding unintended organoleptic defects. Alternative esters such as phenethyl acetate, with a 3.4× higher threshold (250 μg/L), require proportionally higher inclusion rates and offer different flavor profiles.

Pharmaceutical Intermediate Synthesis by Boiling Point Separation

Ethyl 2-phenylacetate's boiling point of 226–229°C provides a 10–12°C window of separation from methyl phenylacetate (216.5°C) [2], enabling cleaner distillative purification in multi-step pharmaceutical syntheses. This thermal differential is particularly valuable when producing intermediates such as barbiturate precursors, where residual methyl ester contamination would require additional purification steps.

Non-Genotoxic Fragrance Compounding

For fragrance manufacturers targeting markets with stringent safety requirements (EU, US FDA), ethyl phenylacetate's independently affirmed non-genotoxic status—validated through both direct assessment and read-across from methyl phenylacetate [3]—streamlines regulatory dossier preparation. This safety clearance, combined with FEMA GRAS 2452 and 21 CFR 172.515 listing [4], reduces time-to-market compared to structurally similar but less thoroughly evaluated alternatives.

Application
Selection Property
Validation Focus
Controlled honey notes in alcoholic beverages
Sensory threshold control
Organoleptic defect avoidance; dosing precision
Pharmaceutical intermediate synthesis
Boiling point separation
Distillative purification; residual ester control
Non-genotoxic fragrance compounding
Genotoxicity safety clearance
Regulatory dossier preparation; time-to-market reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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